Dual CDK4/6 Degradation Potency vs. Palbociclib Inhibitor: Biochemical IC50 Comparison
BSJ-03-204 is a bifunctional degrader that not only inhibits CDK4/6 kinase activity but also catalyzes their degradation, a mode of action fundamentally distinct from the parent inhibitor palbociclib. In biochemical kinase assays using recombinant CDK4/cyclin D1 and CDK6/cyclin D1 complexes, BSJ-03-204 retains potent inhibitory activity while enabling protein elimination [1].
| Evidence Dimension | Biochemical kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK4/D1 IC50: 26.9 nM; CDK6/D1 IC50: 10.4 nM |
| Comparator Or Baseline | Palbociclib: CDK4/D1 IC50 ~11 nM; CDK6/D1 IC50 ~16 nM |
| Quantified Difference | BSJ-03-204 IC50 values are 2.4-fold higher (CDK4) and 1.5-fold lower (CDK6) than palbociclib; however, BSJ-03-204 additionally induces complete protein degradation, a function absent in palbociclib. |
| Conditions | In vitro biochemical kinase assay with recombinant CDK4/cyclin D1 and CDK6/cyclin D1 complexes |
Why This Matters
BSJ-03-204 maintains nanomolar target engagement comparable to the clinical inhibitor while adding the unique capability of degrading both CDK4 and CDK6 proteins, thereby circumventing resistance mechanisms that rely on kinase-independent scaffolding functions or compensatory upregulation.
- [1] Jiang, B. et al. (2019) Angewandte Chemie International Edition, 58(19), pp. 6321–6326. doi:10.1002/anie.201901336. Data also curated in IUPHAR/BPS Guide to Pharmacology (Ligand ID: 10530). View Source
